4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde
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Overview
Description
4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of two hydroxyl groups and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst, such as hydrochloric acid . The reaction typically occurs at a molar ratio of 2:1 (4-hydroxybenzaldehyde to acetone) and is conducted under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of phenol as a raw material. Phenol reacts with chloroform in the presence of a phenol sodium salt at elevated temperatures (around 60°C) to produce the desired product . Alternatively, condensation reactions between phenol and chloral, followed by decomposition using sodium methylate, can also yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve bromination or copper-catalyzed coupling reactions with methoxy sodium.
Major Products: The major products formed from these reactions include vanillin derivatives and other substituted benzaldehydes .
Scientific Research Applications
4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds and hydrazones.
Medicine: Research has shown its potential in developing drugs for treating diseases such as Alzheimer’s.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde involves its interaction with molecular targets and pathways. For instance, in catalytic pyrolysis, the compound undergoes dehydrogenation to form reactive intermediates such as quinone methides, which further decompose to yield phenol and other products . These intermediates play a crucial role in the compound’s reactivity and its ability to form various derivatives.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Shares similar functional groups but lacks the methoxy group.
3-Hydroxy-4-methoxybenzaldehyde:
4-Methoxybenzaldehyde:
Properties
CAS No. |
921936-26-7 |
---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4-[hydroxy-(4-hydroxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H12O4/c15-9-10-1-7-13(8-2-10)18-14(17)11-3-5-12(16)6-4-11/h1-9,14,16-17H |
InChI Key |
PASDVZWTXFYWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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